1-(5-Chloro-2-methyl-phenyl)-4-(2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine
Description
Properties
Molecular Formula |
C19H21ClN2O4S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
InChI |
InChI=1S/C19H21ClN2O4S/c1-14-2-3-15(20)12-17(14)21-6-8-22(9-7-21)27(23,24)16-4-5-18-19(13-16)26-11-10-25-18/h2-5,12-13H,6-11H2,1H3 |
InChI Key |
FWWBYHKVHFBSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Biological Activity
The compound 1-(5-Chloro-2-methyl-phenyl)-4-(2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine is a synthetic piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities based on recent studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 397.89 g/mol. Its structural components include a piperazine ring, a chlorinated aromatic system, and a benzo[dioxine] moiety, which are known to influence its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperazine exhibit significant antibacterial properties. For instance:
- Study Findings : A synthesized compound similar to the target compound showed IC50 values ranging from 1.13 µM to 2.39 µM against various bacterial strains, indicating potent antibacterial activity compared to standard reference compounds .
- Mechanism : The antibacterial effect is often attributed to the ability of these compounds to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The anticancer potential of the compound has also been evaluated:
- Cell Line Studies : In vitro studies using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines revealed that the compound significantly reduced cell viability, particularly in Caco-2 cells, suggesting selective cytotoxicity .
- Activity Metrics : The compound demonstrated a dose-dependent reduction in viability, with notable efficacy at concentrations around 100 µM .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been of particular interest:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial for neuroprotective applications .
- Urease Inhibition : The target compound may also act as a urease inhibitor, which is beneficial in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives with substitutions at the N-1 and N-4 positions are well-documented for their CNS activity. Key structural and pharmacological comparisons include:
Pharmacological Profiles
- Receptor Affinity: SLV313 demonstrates balanced D2 antagonism (Ki = 2.3 nM) and 5-HT1A agonism (Ki = 1.6 nM), reducing extrapyramidal side effects compared to classical antipsychotics . The target compound’s chloro-methylphenyl group may enhance D2 binding due to increased lipophilicity, while the sulfonyl group could stabilize interactions with 5-HT1A receptors.
- Synthetic Routes: SLV313 is synthesized via multi-step coupling reactions, including piperazine alkylation and Suzuki-Miyaura cross-coupling . Analogous compounds () are prepared by condensing diamines with aldehydes under controlled temperatures (90–110°C), yielding thiazolidinone derivatives . The target compound may follow similar sulfonylation or nucleophilic substitution pathways.
- Physical and Chemical Stability: Decomposition ranges (e.g., 172–233°C for 9l) suggest thermal instability in analogs, possibly due to labile thioxo-thiazolidinone cores . The target compound’s sulfonyl group may improve stability compared to acetylated derivatives ().
Key Differentiators
- Selectivity : SLV313’s pyridinylmethyl group confers selectivity for D2 over D3 receptors, whereas the target compound’s sulfonyl group may favor 5-HT1A interactions.
- Metabolic Profile : Chloro-substituted aromatics (e.g., target compound) may resist CYP450 oxidation better than fluorophenyl groups, reducing first-pass metabolism .
Preparation Methods
Method 1: Alkylation of Bis(2-chloroethyl)amine Hydrochloride
-
Reactants :
-
5-Chloro-2-methylaniline (4.248 g, 0.3 mol)
-
Bis(2-chloroethyl)amine hydrochloride (57.11 g, 0.32 mol)
-
KI (5.0 g, 0.03 mol) in chlorobenzene (300 mL).
-
-
Conditions : Reflux for 24 h.
-
Workup :
-
Cool, filter, evaporate solvent.
-
Dissolve residue in acetone, reflux, and filter.
-
-
Yield : 83.9% (62.2 g).
Key Observations :
Method 2: Buchwald-Hartwig Coupling
-
Reactants :
-
5-Chloro-2-methylbromobenzene (1.0 eq)
-
Piperazine (1.2 eq)
-
Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2.0 eq).
-
-
Conditions : Toluene, 110°C, 12 h.
Comparison :
Method 2: Thionyl Chloride Activation
General Protocol (adapted from,):
-
Reactants :
-
Conditions : RT to 60°C, 2–4 h.
-
Workup :
-
Quench with H₂O, extract with EtOAc, purify via column chromatography (SiO₂, hexane/EtOAc).
-
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Na₂CO₃ | DMF | 60 | 3 | 75 |
| LiH | THF | RT | 4 | 82 |
Alternative One-Pot Synthesis
Spectral Confirmation:
Purity Analysis:
| Method | Purity (%) |
|---|---|
| HPLC (C18) | ≥98.5 |
| TLC (hexane/EtOAc 7:3) | Single spot |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-Chloro-2-methyl-phenyl)-4-(2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. Key steps include:
- Piperazine Ring Functionalization : Substituents are introduced via nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperazine nitrogen using 2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Aryl Group Attachment : The 5-chloro-2-methylphenyl moiety is introduced via Buchwald-Hartwig coupling or SNAr reactions, optimized for regioselectivity .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) achieves >95% purity, with yields ranging from 65–72% depending on substituent steric effects .
Q. How can researchers purify and characterize this compound effectively?
- Methodological Answer :
- Purification : Use gradient elution in normal-phase chromatography (silica gel, methanol/ammonium hydroxide mixtures) to resolve sulfonamide byproducts . Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for final polishing .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dihydrobenzodioxine protons at δ 4.2–4.5 ppm; piperazine CH₂ at δ 2.5–3.0 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 435.08) .
Q. What structural features influence its reactivity and bioactivity?
- Methodological Answer :
- Sulfonyl Group : Enhances electrophilicity for receptor binding (e.g., dopamine D3 selectivity in analogs) .
- Dihydrobenzodioxine Ring : Improves metabolic stability via restricted rotation, reducing oxidative degradation .
- Chloro-Methylphenyl Group : Steric bulk may hinder off-target interactions, as seen in similar piperazine derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodological Answer :
- Asymmetric Lithiation-Trapping : Use s-BuLi with (-)-sparteine to lithiate N-Boc-piperazine, followed by electrophilic quenching (e.g., benzophenone). This method achieves >90% ee for α-substituted piperazines .
- Key Variables : Electrophile reactivity (e.g., aldehydes vs. ketones) and distal N-substituents (e.g., benzyl groups minimize ring fragmentation) critically impact yield and enantioselectivity .
Q. How do computational methods optimize reaction conditions for scale-up?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) identify low-energy transition states for sulfonylation and aryl coupling steps .
- Machine Learning : Train models on experimental datasets (e.g., solvent effects, catalyst loading) to predict optimal conditions (e.g., 20 mol% Pd(OAc)₂ for coupling reactions) .
- Case Study : ICReDD’s feedback loop integrates computational predictions with real-time HPLC monitoring to reduce optimization time by 40% .
Q. How can researchers resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). For example, dopamine receptor binding affinity may vary due to membrane preparation methods .
- Structural Analog Analysis : Cross-reference with similar compounds (e.g., 1-(2,3-dichlorophenyl)-piperazine derivatives show ±10% activity variance due to chloro-substituent positioning) .
- Meta-Analysis : Use tools like PubChem BioActivity Data to aggregate results and identify outliers .
Q. What strategies validate target engagement in cellular models?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate azide/alkyne handles into the piperazine core for click chemistry-based target profiling .
- Thermal Shift Assay : Monitor protein melting shifts (ΔTₘ ≥ 2°C) to confirm binding to putative targets (e.g., GPCRs) .
- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. receptor-knockout cell lines .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
